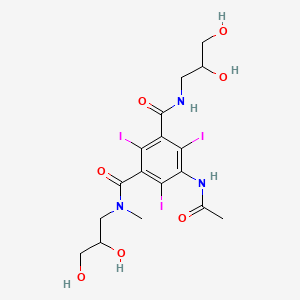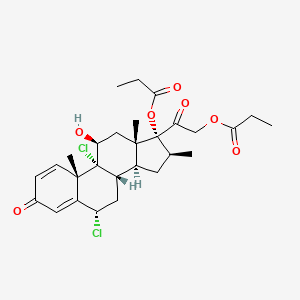
Almotriptan Metabolite M2
Vue d'ensemble
Description
Almotriptan Metabolite M2 is a metabolite of Almotriptan . Almotriptan is a triptan medication developed for the treatment of heavy migraine headache . It is metabolized mainly by MAO-A and to a lesser extent by CYP3A4 and CYP2D6 .
Molecular Structure Analysis
The molecular formula of Almotriptan Metabolite M2 is C17H25N3O4S . The molecular weight is 367.46 .Chemical Reactions Analysis
Almotriptan is metabolized at the dimethylaminoethyl group by N-demethylation, a reaction that is carried out by five different cytochrome P450s, flavin monooxygenase-3 mediated N-oxidation, and MAO-A catalyzed oxidative deamination to form the indole acetic acid and the indole ethyl alcohol derivatives of almotriptan .Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Activity
Almotriptan is metabolized in the liver primarily by the enzymes CYP3A4 and CYP2D6, leading to the formation of major metabolites including the gamma-aminobutyric acid and indole acetic acid metabolites. These metabolites are significant in understanding the drug's clearance and interaction with various enzymes (Salvà et al., 2003).
Pharmacokinetics and Disposition in Animal Models
Studies on the disposition and metabolism of almotriptan in animals like rats, dogs, and monkeys provide insights into its absorption, bioavailability, and elimination patterns. This includes the identification of major metabolites in these species, which is crucial for understanding its pharmacokinetics (Aubets et al., 2006).
Development of Spectrophotometric Methods
Research has been conducted to develop spectrophotometric methods for the quantitative determination of almotriptan in pharmaceutical formulations. These methods are significant for ensuring the quality and concentration of almotriptan in medical preparations (Prasad et al., 2012).
Pharmacological Characterization
Almotriptan's efficacy as a 5-HT1B/1D receptor agonist has been characterized in various models. Understanding its affinity and selectivity for serotonin receptors is key to its application in treating migraines and predicting its effects on the cranial vasculature (Bou et al., 2000).
Cardiovascular Safety Profile
Assessing the cardiovascular safety profile of almotriptan, particularly in comparison to other treatments for migraine, is vital for understanding its broader effects on patients' health. This involves studying its impact on blood pressure, heart rate, and coronary blood flow in various animal models (Gras et al., 2000).
Bioanalytical Methods for Quantification
Developing and validating sensitive methods like LC-MS/MS for quantifying almotriptan in biological samples is crucial for pharmacokinetic studies. These methods allow for precise measurement of almotriptan and its metabolites in plasma, urine, and other tissues, contributing to a comprehensive understanding of its pharmacokinetics (Rao et al., 2012).
Mécanisme D'action
Target of Action
Almotriptan Metabolite M2, like its parent compound Almotriptan, primarily targets the 5-HT1B/1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the transmission of signals in the brain.
Mode of Action
Almotriptan Metabolite M2 acts as an agonist for the 5-HT1B/1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines .
Biochemical Pathways
The activation of the 5-HT1B/1D receptors by Almotriptan Metabolite M2 leads to a series of biochemical reactions. These include the narrowing of blood vessels in the brain, the inhibition of pain signals being sent to the brain, and the reduction in the release of certain natural substances that cause pain, nausea, and other symptoms of migraines .
Pharmacokinetics
The pharmacokinetics of Almotriptan Metabolite M2 is expected to be similar to that of Almotriptan. Almotriptan is well absorbed after oral administration with a mean absolute bioavailability of 69.1% . It has a half-life of approximately 3 hours . Almotriptan is metabolized mainly by MAO-A and to a lesser extent by CYP3A4 and CYP2D6 .
Result of Action
The result of Almotriptan Metabolite M2’s action is the alleviation of migraine symptoms. By constricting blood vessels in the brain and inhibiting the transmission of pain signals, it helps to reduce the pain, nausea, and other symptoms associated with migraines .
Action Environment
The action of Almotriptan Metabolite M2 can be influenced by various environmental factors. For instance, the presence of inhibitors of the enzymes involved in its metabolism (MAO-A, CYP3A4, and CYP2D6) could potentially affect its action . Clinical trials have shown that no dose changes are required in the presence of inhibitors of these enzymes .
Safety and Hazards
Almotriptan is not recommended for patients with ischemic heart disease, coronary artery vasospasm, or other significant underlying cardiovascular disease . It is also not recommended for patients with cerebrovascular syndromes, peripheral vascular disease, uncontrolled hypertension, and known hypersensitivity to almotriptan malate .
Orientations Futures
Almotriptan has been used in the acute treatment of migraine with or without aura for 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents .
Propriétés
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLSBXUODFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652421 | |
| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603137-41-3 | |
| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)










![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)